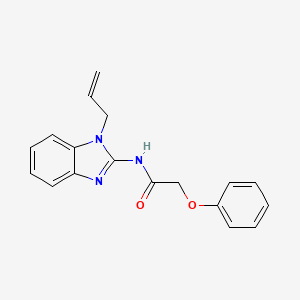
N-1H-indazol-5-yl-2-methylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1H-indazol-5-yl-2-methylcyclopropanecarboxamide, also known as NL-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NL-1 belongs to the family of indazole derivatives and has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-1H-indazol-5-yl-2-methylcyclopropanecarboxamide is not fully understood, but it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of anxiety and depression. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anxiolytic and antidepressant effects, inhibition of cancer cell growth, induction of apoptosis, and antiviral and antibacterial properties. This compound has also been shown to have a low toxicity profile, making it a potential candidate for further therapeutic development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-1H-indazol-5-yl-2-methylcyclopropanecarboxamide for lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to the test subjects. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for N-1H-indazol-5-yl-2-methylcyclopropanecarboxamide research, including further exploration of its therapeutic potential in the treatment of anxiety, depression, cancer, and infectious diseases. Future research could also focus on the development of more potent derivatives of this compound with improved solubility and bioavailability. Additionally, the mechanism of action of this compound could be further elucidated to better understand its effects on the GABA-A receptor and topoisomerase II. Overall, this compound has shown great promise in scientific research and has the potential to lead to the development of novel therapeutics in various fields of medicine.
Synthesemethoden
N-1H-indazol-5-yl-2-methylcyclopropanecarboxamide is synthesized through a multistep process that involves the reaction of 2-methylcyclopropanecarboxylic acid with thionyl chloride, followed by the reaction with 1H-indazole-5-amine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to obtain the final product this compound.
Wissenschaftliche Forschungsanwendungen
N-1H-indazol-5-yl-2-methylcyclopropanecarboxamide has been studied extensively for its potential therapeutic applications in various fields of research, including neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. In infectious diseases, this compound has been shown to have antiviral and antibacterial properties, making it a potential treatment for viral and bacterial infections.
Eigenschaften
IUPAC Name |
N-(1H-indazol-5-yl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-7-4-10(7)12(16)14-9-2-3-11-8(5-9)6-13-15-11/h2-3,5-7,10H,4H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRIRHWVDVXPOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5327548.png)

![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5327554.png)
![N-[1-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B5327558.png)
![4-benzyl-5-{1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5327563.png)
![1-methyl-N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5327564.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylpentanamide](/img/structure/B5327581.png)
![4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B5327585.png)
![ethyl 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-imidazole-2-carboxylate](/img/structure/B5327586.png)
![3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5327596.png)
![N-({1-[2-(trifluoromethyl)benzyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5327606.png)
![2-(methoxymethyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5327614.png)
![5-[4-(dimethylamino)phenyl]-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5327628.png)